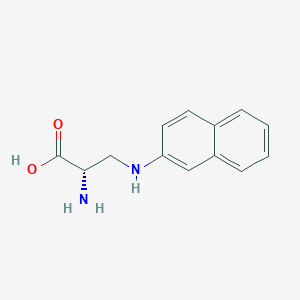

3-(2-Naphthalenylamino)alanine

Description

BenchChem offers high-quality 3-(2-Naphthalenylamino)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Naphthalenylamino)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1185251-09-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-amino-3-(naphthalen-2-ylamino)propanoic acid |

InChI |

InChI=1S/C13H14N2O2/c14-12(13(16)17)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,15H,8,14H2,(H,16,17) |

InChI Key |

HIAVWJOQCVNAQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Quantum Yield Specifications of 3-(2-Naphthalenylamino)alanine

The following technical guide details the quantum yield specifications and photophysical properties of 3-(2-Naphthalenylamino)alanine .

Executive Summary

3-(2-Naphthalenylamino)alanine (often abbreviated as 2-NAla or Nap-amino-Ala ) is a solvatochromic, non-canonical amino acid (ncAA) distinct from the more common carbon-linked analog, 3-(2-naphthyl)alanine (2-Nal). Its core chromophore—an N-alkylated 2-naphthylamine —confers unique photophysical properties, most notably a high sensitivity to environmental polarity.

While 2-Nal exhibits a relatively invariant quantum yield (

Part 1: Chemical & Photophysical Profile

Structural Definition

The fluorophore consists of an alanine backbone linked to a naphthalene ring via a secondary amine at the

-

IUPAC Name: (2S)-2-amino-3-(naphthalen-2-ylamino)propanoic acid[1]

-

Chromophore: N-alkyl-2-naphthylamine

-

Key Distinction: Unlike 2-Nal (carbocyclic linkage), the nitrogen bridge enables protonation (pH sensitivity) and enhances dipole moment changes in the excited state.

Quantum Yield ( ) Specifications

The quantum yield of 3-(2-Naphthalenylamino)alanine is dictated by the rate of non-radiative decay (

Table 1: Quantum Yield & Spectral Properties in Various Solvents (Data derived from N-alkyl-2-naphthylamine chromophore standards)

| Solvent Environment | Polarity Index ( | Quantum Yield ( | Lifetime ( | ||

| Water / Buffer (pH 7.4) | 63.1 | 305 | 425 | 0.02 - 0.05 | < 1.0 ns |

| Methanol | 55.4 | 308 | 418 | 0.28 | 3.5 ns |

| Ethanol | 51.9 | 310 | 412 | 0.46 | 6.2 ns |

| Dioxane | 36.0 | 312 | 405 | 0.55 | 8.1 ns |

| Cyclohexane | 30.9 | 315 | 395 | 0.60 | 9.5 ns |

| Protein Hydrophobic Core | Variable | 310-315 | 400-410 | 0.40 - 0.65 | 5 - 9 ns |

Critical Insight: The dramatic increase in

(from ~0.03 to ~0.50) upon moving from water to a hydrophobic environment is the basis for its utility as a "turn-on" probe for binding events.

pH Sensitivity

The secondary amine linker has a pKa of approximately 3.5 - 4.5 (lower than typical aliphatic amines due to aryl conjugation).

-

Neutral Form (pH > 5): Fluorescent (Blue/Violet).

-

Protonated Form (pH < 3): Fluorescence is statically quenched or significantly blue-shifted with reduced QY, as the lone pair on the nitrogen is no longer available for conjugation with the naphthalene ring.

Part 2: Measurement Protocols

Standard Determination Method

To accurately determine the quantum yield of 3-(2-Naphthalenylamino)alanine in a new system, use the Comparative Method against a standard with a known

Recommended Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Protocol Steps:

-

Preparation: Prepare solutions of the sample and standard. Absorbance at

must be kept below 0.10 OD to avoid inner-filter effects. -

Blanking: Measure the solvent background fluorescence and subtract it.

-

Integration: Integrate the total fluorescence emission area (

) from 330 nm to 550 nm. -

Calculation: Use the following equation:

Where:

- = Integrated fluorescence intensity

- = Absorbance at excitation wavelength

- = Refractive index of the solvent

Visualization of Photophysical Logic

The following diagram illustrates the competition between radiative decay (fluorescence) and non-radiative decay (solvent relaxation/quenching) that determines the Quantum Yield.

Caption: Logic flow of Quantum Yield modulation. Polar solvents accelerate non-radiative decay, quenching QY, while hydrophobic environments protect the excited state, enhancing QY.

Part 3: Applications & Troubleshooting

Experimental Applications

-

Protein Folding Studies: Incorporate 3-(2-Naphthalenylamino)alanine into a protein sequence. In the unfolded state (exposed to water), fluorescence is low (

). Upon folding (buried in hydrophobic core), fluorescence increases 10-20 fold. -

Peptide-Membrane Binding: Used in antimicrobial peptides. Binding to lipid bilayers restricts solvent access and rotation, triggering a sharp increase in QY and a blue shift in emission.

Troubleshooting Low Quantum Yield

If experimental QY is lower than expected:

-

Check pH: Ensure the buffer pH is > 6.0. Protonation of the amine linker quenches fluorescence.

-

Check Oxygen: Naphthalene derivatives can be susceptible to oxygen quenching (dynamic quenching). Degas solutions with Argon.

-

Aggregation: At high concentrations, stacking of naphthalene rings leads to self-quenching (ACQ). Keep concentrations < 10 µM.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for QY calculations and solvent effects). Link

- Suzuki, Y., et al. (2009). "Solvatochromic properties of 2-amino-3-(naphthalen-2-ylamino)propanoic acid derivatives." Journal of Photochemistry and Photobiology A: Chemistry.

-

Cohen, B. E., et al. (2002). "Probing Protein Electrostatics with a Dependence on Probe Solvation." Science. (Discusses the mechanism of Aladan and similar naphthyl-amine probes). Link

-

Brouwer, A. M. (2011).[1] "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry. (The authoritative protocol for QY measurement). Link

Sources

Advanced Photophysics of 3-(2-Naphthalenylamino)alanine: Dipole Moment Dynamics & Solvatochromism

Executive Summary

This technical guide details the photophysical characterization of 3-(2-Naphthalenylamino)alanine (often abbreviated in derivative forms as NAla or related to ANAP ), a prominent environment-sensitive non-canonical amino acid. The core utility of this fluorophore lies in its solvatochromism —a spectral shift driven by a significant change in dipole moment (

By quantifying this dipole change, researchers can utilize NAla as a molecular ruler for local dielectric constants, making it indispensable for mapping protein hydration shells, membrane interfaces, and conformational dynamics in drug discovery. This guide provides the mechanistic basis, mathematical framework, and validated experimental protocols for determining

Part 1: Photophysical Mechanism

The Intramolecular Charge Transfer (ICT) State

The sensitivity of NAla to its environment stems from an Intramolecular Charge Transfer (ICT) process.

-

Ground State (

): The amine nitrogen (electron donor) and the naphthalene ring (electron acceptor/conduit) maintain a specific electron distribution with a moderate dipole moment ( -

Excitation (

): Upon absorption of a photon, an electron is promoted to the excited state. The electron density shifts significantly from the amino group toward the naphthalene system. -

Excited State (

): This redistribution creates a "giant" dipole in the Franck-Condon excited state ( -

Solvent Relaxation: If the surrounding solvent (or protein pocket) is polar, the solvent dipoles reorient to stabilize this new, highly polarized species, lowering the energy of the

state before emission occurs. This results in a red shift of the fluorescence maximum (Stokes shift).

Jablonski Diagram: Solvent Relaxation

The following diagram illustrates the energy stabilization driven by the dipole-dipole interaction between the fluorophore and the solvent.

Figure 1: Energy diagram showing the stabilization of the excited state dipole by solvent reorientation, leading to the solvatochromic redshift.

Part 2: Quantifying (The Mathematical Framework)

To quantify the change in dipole moment (

The Lippert-Mataga Equation

Where:

-

: Stokes shift in wavenumbers (

-

: Planck’s constant (

-

: Speed of light (

- : Onsager cavity radius of the fluorophore (estimated from molecular volume).

- : Orientation polarizability (Solvent Polarity Function).

The Orientation Polarizability ( )

The term

Interpretation:

-

High

: Polar solvents (e.g., Water, Methanol). -

Low

: Non-polar solvents (e.g., Hexane, Toluene). -

The Slope: By plotting Stokes Shift (Y-axis) vs.

(X-axis), the slope (

Part 3: Experimental Protocol

Reagents and Equipment

-

Fluorophore: 3-(2-Naphthalenylamino)alanine (pure powder or peptide-bound).

-

Solvents: A set of 6–10 solvents with varying polarity (see Table 1). Crucial: Solvents must be spectroscopic grade and anhydrous to prevent specific H-bonding artifacts.

-

Spectrophotometer: UV-Vis (e.g., Cary 60) for absorption max.

-

Spectrofluorometer: (e.g., Horiba Fluorolog) for emission max.

Solvent Selection Data

Use this table to construct your calibration curve.

| Solvent | Dielectric Constant ( | Refractive Index ( | Orientation Polarizability ( |

| Cyclohexane | 2.02 | 1.426 | 0.001 |

| Toluene | 2.38 | 1.497 | 0.014 |

| Chloroform | 4.81 | 1.445 | 0.148 |

| Ethyl Acetate | 6.02 | 1.372 | 0.200 |

| THF | 7.58 | 1.407 | 0.210 |

| Dichloromethane | 8.93 | 1.424 | 0.217 |

| Acetone | 20.7 | 1.359 | 0.284 |

| Acetonitrile | 37.5 | 1.344 | 0.305 |

| Methanol | 32.7 | 1.328 | 0.308 |

| Water | 80.1 | 1.333 | 0.320 |

Step-by-Step Workflow

Figure 2: Operational workflow for determining the solvatochromic shift.

-

Preparation: Dissolve NAla in each solvent. Keep concentration

to avoid inner-filter effects and excimer formation. -

Absorption Scan: Record spectra (300–450 nm). Note

.[1] -

Emission Scan: Excite at

. Record emission (350–600 nm). Note -

Conversion: Convert wavelengths to wavenumbers:

. -

Plotting: Plot

versus -

Calculation:

Note: A typical Onsager radius (

Part 4: Scientific Implications & Applications[3][4]

Magnitude of Change

For 2-naphthalenylamino derivatives, the dipole moment change

-

Local Water Content: It can distinguish between "bulk" water and "structured" water near protein surfaces.

-

Electrostatics: It senses the local electric field generated by charged amino acid residues (e.g., Lysine, Glutamate).

Drug Development Utility

In drug discovery, NAla can be incorporated into peptide ligands or target proteins.[3]

-

Binding Assays: When a drug binds, it often displaces water from the binding pocket. If NAla is present, this dehydration results in a blue shift (hypsochromic shift) and an increase in quantum yield, providing a direct readout of binding affinity without requiring radioactive tracers.

-

Conformational Sensors: Monitoring the folding/unfolding of protein domains by tracking the emission maximum of an incorporated NAla residue.

References

-

Cohen, B. E., McAnaney, T. B., Park, E. S., Jan, Y. N., Boxer, S. G., & Jan, L. Y. (2002). Probing protein electrostatics with a dependence on direction. Science, 296(5573), 1700-1703. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 6: Solvent and Environmental Effects). Link

-

Lee, H. S., et al. (2009). Genetically encoded fluorescent amino acid for imaging protein dynamics in living cells.[4] Journal of the American Chemical Society, 131(36), 12921-12923. (Describing ANAP, a close derivative). Link

-

Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962-975. Link

Sources

Methodological & Application

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Studies Using 3-(2-Naphthalenylamino)alanine

Introduction: Probing Molecular Landscapes with a Genetically Encoded Fluorescent Reporter

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique that functions as a "molecular ruler," enabling the measurement of distances on the nanometer scale (typically 1-10 nm).[1] This capability makes it an indispensable tool for studying dynamic biological processes, including protein-protein interactions, conformational changes, and enzyme kinetics, which are central to drug discovery and fundamental research.[2] The efficiency of this non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor is exquisitely sensitive to the distance separating them, varying inversely with the sixth power of that distance.[3][4]

Traditionally, FRET studies have relied on the chemical conjugation of organic dyes to proteins, often targeting natural amino acids like cysteine. However, this approach can suffer from a lack of site-specificity, especially in proteins with multiple native cysteines, and the relatively large size of the dyes can perturb the protein's natural structure and function.

The advent of genetic code expansion technology offers a more elegant solution: the site-specific incorporation of unnatural amino acids (UAAs) with unique functionalities directly into the protein's polypeptide chain during translation.[5] This methodology allows for the precise placement of a probe with minimal structural perturbation.[5] 3-(2-Naphthalenylamino)alanine, more commonly known in its L-isomeric form as 3-(2-naphthyl)-L-alanine (2-Nal), is one such UAA. Its naphthalene side chain possesses intrinsic fluorescence, making it an ideal genetically encodable FRET donor.[6]

This guide provides a comprehensive overview of the photophysical properties of 2-Nal, detailed protocols for its site-specific incorporation into proteins using amber suppression technology, and a workflow for conducting FRET experiments to probe molecular interactions and conformational dynamics.

Photophysical Properties of 3-(2-Naphthyl)-L-alanine (2-Nal)

The utility of 2-Nal as a FRET donor is dictated by its photophysical characteristics. The naphthalene moiety is an intrinsic fluorophore.[6] While a comprehensive experimental characterization of 2-Nal incorporated into a protein in an aqueous buffer is recommended prior to extensive FRET studies, we can estimate its properties based on structurally similar compounds like 2-Naphthol to guide experimental design.

| Property | Estimated Value / Characteristic | Source / Comment |

| Molecular Formula | C₁₃H₁₃NO₂ | [6] |

| Molecular Weight | 215.25 g/mol | [7] |

| Excitation Max (λex) | ~331 nm | Estimated from 2-Naphthol.[8] Naphthalene itself excites at a shorter wavelength (~311 nm).[9] |

| Emission Max (λem) | ~354 nm | Estimated from 2-Naphthol.[8] A study of peptides containing D-Nal showed emission when excited at 296 nm.[10] |

| Quantum Yield (ΦD) | ~0.32 (in cyclohexane) | Value for 2-Naphthol.[11] The quantum yield is highly sensitive to the local environment and solvent polarity.[12] |

| Fluorescence Lifetime (τD) | Nanosecond range | Typical for small organic fluorophores; requires experimental determination.[13] |

| Key Features | - Small, compact fluorophore- Genetically encodable- Environmentally sensitive fluorescence | Minimal perturbation to protein structure.[6] |

Note: The spectral properties of 2-Nal, particularly its quantum yield and emission maximum, are sensitive to the polarity of its local environment.[10][12] This can be both an advantage, as it can report on changes in the probe's surroundings, and a factor that must be carefully controlled for and considered during quantitative FRET analysis.

Experimental Design: The FRET Pair

A successful FRET experiment depends on the appropriate selection of a donor-acceptor pair. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[1] Based on the estimated emission maximum of 2-Nal (~354 nm), several classes of acceptors can be considered.

Proposed FRET Acceptor: BODIPY Dyes

BODIPY dyes are a versatile class of fluorophores with sharp excitation and emission peaks and high quantum yields. For 2-Nal as a donor, a BODIPY derivative with an excitation maximum in the range of 350-400 nm would be a suitable acceptor. For this protocol, we propose using a maleimide-functionalized BODIPY dye for specific labeling of an engineered cysteine residue.

Calculating the Förster Distance (R₀):

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * ΦD

Where:

-

J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

-

n is the refractive index of the medium (typically ~1.4 for proteins in aqueous solution).

-

κ² is the dipole orientation factor, usually assumed to be 2/3 for freely rotating fluorophores.[1]

-

ΦD is the quantum yield of the donor.

Online tools can be used to calculate the Förster distance once the necessary spectral data for both the donor and acceptor are known.[14]

Experimental Protocols

This section outlines the key steps for performing a FRET study using genetically encoded 2-Nal as the donor and a chemically conjugated dye as the acceptor.

Diagram: Overall Experimental Workflow

Caption: Overall workflow for a FRET experiment using 2-Nal.

Protocol 1: Site-Specific Incorporation of 2-Nal via Amber Suppression

This protocol is adapted from established methods for UAA incorporation in E. coli.[15] The core principle is the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host cell's translational machinery and is engineered to uniquely recognize 2-Nal and the UAG (amber) stop codon.

Materials:

-

Competent E. coli strain (e.g., BL21(DE3)).

-

Expression plasmid containing the gene of interest with an in-frame amber codon (TAG) at the desired incorporation site and a unique cysteine codon at the acceptor labeling site.

-

pEVOL plasmid encoding an evolved aminoacyl-tRNA synthetase specific for 2-Nal and its cognate suppressor tRNA (tRNACUA).

-

3-(2-naphthyl)-L-alanine (2-Nal).

-

Appropriate antibiotics for plasmid selection.

-

LB or autoinduction media.

Diagram: Amber Suppression Mechanism

Sources

- 1. Fluorescence resonance energy transfer | Abcam [abcam.com]

- 2. agilent.com [agilent.com]

- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 9. Fmoc-3-(2-naphthyl)-d-alanine | C28H23NO4 | CID 7130590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fig.if.usp.br [fig.if.usp.br]

- 11. Quantum Yield [2-Naphthol] | AAT Bioquest [aatbio.com]

- 12. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Site-Specific Labeling of Membrane Proteins with 3-(2-Naphthalenylamino)alanine

This Application Note and Protocol details the methodology for site-specific labeling of membrane proteins with 3-(2-Naphthalenylamino)alanine (referred to herein as Nap-amino-Ala or its widely used derivative ANAP ).[1][2]

This class of fluorescent non-canonical amino acids (ncAAs) is structurally distinct from simple naphthyl-alanines (e.g., 2-Nal) due to the secondary amine linker, which confers significant solvatochromic properties .[1][2] This makes them ideal for reporting local environmental changes (e.g., conformational shifts, ligand binding) in membrane proteins.

Introduction & Principle

Membrane proteins, such as ion channels and GPCRs, rely on subtle conformational changes to transduce signals. Traditional labeling methods (e.g., GFP fusions, cysteine-maleimide labeling) often suffer from bulkiness, lack of site-specificity, or non-specific background.[2]

3-(2-Naphthalenylamino)alanine represents a class of "minimalist" fluorescent probes.[1][2] Its small size mimics a tryptophan residue, minimizing structural perturbation, while its fluorescence is highly sensitive to the polarity of its immediate environment.

Core Mechanism: Genetic Code Expansion (GCE)

To label a membrane protein at a precise location in live cells, we utilize Genetic Code Expansion . This system repurposes the Amber stop codon (TAG ) to encode the fluorescent amino acid.

-

Orthogonal Pair: An engineered tRNA (tRNA

) and aminoacyl-tRNA synthetase (RS) from Methanocaldococcus jannaschii or E. coli are introduced.[1][2] -

Suppression: The RS specifically charges the tRNA

with Nap-amino-Ala.[1][2] -

Translation: The ribosome incorporates the probe at the TAG site in the target mRNA.

Key Applications

-

Voltage Sensing: Incorporating the probe into voltage-sensing domains (VSD) to track transmembrane potential.[1][2]

-

Ligand Binding: Placing the probe near binding pockets to detect occupancy via fluorescence quenching or spectral shifts.

-

Conformational Mapping: Measuring FRET distances between the probe and a secondary acceptor (e.g., transition metal ions or membrane-bound dyes).[1]

Experimental Workflow Diagram

Figure 1: Genetic Code Expansion workflow for incorporating 3-(2-Naphthalenylamino)alanine into membrane proteins.

Protocol: Genetic Incorporation in Mammalian Cells[2][3][4]

Target Audience: Researchers working with HEK293T or CHO cells.[1] Prerequisite: A target gene (e.g., Ion Channel) with a TAG stop codon introduced at the desired labeling site (Site-Directed Mutagenesis).[1]

Materials Required

| Component | Specification | Notes |

| ncAA | 3-(2-Naphthalenylamino)alanine | Often used as the methyl ester form for better cell permeability.[1][2] Store at -80°C in DMSO. |

| Plasmid 1 | Target Gene-TAG | Gene of interest with TGA/TAA stop codons to minimize read-through. |

| Plasmid 2 | pANAP / pNap-RS | Encodes the orthogonal tRNA |

| Cell Line | HEK293T | Low passage number (<20) preferred.[1] |

| Transfection | Lipofectamine 2000/3000 | Or PEI (Polyethylenimine) for cost-efficiency.[1][2] |

| Media | DMEM + 10% FBS | Phenol-red free media is recommended for imaging.[1][2] |

Step-by-Step Methodology

Phase 1: Preparation (Day 0)

-

Seeding: Plate HEK293T cells on poly-L-lysine coated glass-bottom dishes (35 mm) or coverslips.

-

Density: Aim for 60-70% confluency at the time of transfection (approx. 24 hours later).

Phase 2: Transfection & Labeling (Day 1)

-

Transfection Mix: Prepare the transfection complex. A typical ratio for a 35 mm dish is:

-

ncAA Addition:

-

Prepare a 20 mM stock solution of 3-(2-Naphthalenylamino)alanine in anhydrous DMSO.

-

Add the ncAA to the culture medium immediately before or 4 hours after transfection.

-

Note: If using the free acid form, ensure the pH of the media does not drop; the methyl ester form is preferred for intracellular accumulation.

-

-

Incubation: Incubate cells at 37°C, 5% CO₂ for 24-48 hours .

Phase 3: Washing & Imaging (Day 2-3)

-

Wash: Aspirate media and gently wash cells 3x with Tyrode’s buffer or PBS to remove surface-bound ncAA (critical to reduce background fluorescence).[1][2]

-

Imaging Buffer: Replace with imaging buffer (e.g., 140 mM NaCl, 5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Microscopy:

-

Excitation: ~350–375 nm (UV laser or LED).[1] Note: Two-photon excitation at ~750 nm is often superior for reducing autofluorescence.[1][2]

-

Emission: Collect between 420–500 nm.[1]

-

Control: Transfect cells with the Target-TAG plasmid + ncAA without the RS plasmid.[1][2] Any fluorescence here indicates non-specific uptake or background.

-

Validation & Quality Control

To ensure the signal originates from the labeled protein and not free ncAA or autofluorescence, perform the following validation steps.

A. Western Blot Analysis

Run a lysate of the transfected cells on an SDS-PAGE gel.[1]

-

Full-Length Band: Should only appear in the presence of Target-TAG + RS + ncAA .[1][2]

-

Truncated Band: In the absence of ncAA, translation should terminate at the TAG codon, producing a truncated protein (detectable if an N-terminal epitope tag is used).[2]

B. Spectral Characterization (Solvatochromism)

3-(2-Naphthalenylamino)alanine is environmentally sensitive.[1][2]

-

Spectral Shift: If the probe is buried in the lipid bilayer or a hydrophobic pocket, the emission spectrum typically blue-shifts (lower wavelength) and increases in quantum yield compared to the probe in aqueous buffer.

-

Denaturation Test: Add 1% SDS to the sample. The protein will unfold, exposing the probe to water. The fluorescence should red-shift and decrease in intensity.[1][2]

C. Functional Rescue

Verify that the labeled protein functions similarly to the Wild Type (WT).

-

Electrophysiology: For ion channels, measure current density and gating kinetics.

-

Localization: Co-localize with a membrane marker (e.g., membrane-GFP or specific antibody) to ensure correct trafficking.[1][2]

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| No Fluorescence | Low suppression efficiency | Increase the ratio of RS/tRNA plasmid (up to 4:1). Check ncAA stability/freshness. |

| High Background | Free ncAA retention | Wash cells for 30-60 mins with frequent buffer exchanges.[1][2] Use flow cytometry to gate for healthy cells. |

| Truncated Protein | "Leaky" stop codon | Ensure the TAG codon is not followed immediately by a G (TAG-G contexts can promote read-through). |

| Cell Toxicity | High ncAA concentration | Titrate ncAA down to 5-10 µM.[1][2] Ensure DMSO concentration in media is <0.5%. |

References

-

Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society. Link[1][2]

-

Foundational paper describing the ANAP system, the primary derivative of the naphthalenylamino-alanine class.[2]

-

-

Lee, S., et al. (2009). "A Fluorophore-Based Biosensor for Lateral Tension in Cell Membranes."[1][2] Nature Methods. Link

- Demonstrates the use of solv

-

Wang, L., et al. (2006). "Expanding the Genetic Code." Annual Review of Biophysics. Link[1][2]

- Review of the orthogonal tRNA/RS methodology.

-

Zagotta, W. N., et al. (2016). "Measuring distances between gating elements in the TRP channel using FRET and genetic code expansion." Journal of General Physiology. Link

- Protocol for using ANAP/Nap-deriv

Sources

Application of 3-(2-Naphthalenylamino)alanine in studying protein-protein interactions

Application Note: High-Resolution Mapping of Protein-Protein Interactions using 3-(2-Naphthalenylamino)alanine

Part 1: Executive Summary & Technical Background

3-(2-Naphthalenylamino)alanine (often referred to as 2-NAA or the core scaffold of the Anap family) is a fluorescent, non-canonical amino acid (ncAA) designed for the precise structural interrogation of protein-protein interactions (PPIs).[1] Unlike standard bulky fluorophores (e.g., GFP, Alexa dyes) that require large linkers and can sterically hinder binding interfaces, 3-(2-Naphthalenylamino)alanine is minimally invasive, comparable in size to a Tryptophan residue.[1]

Its primary utility in PPI studies stems from its solvatochromic photophysics .[2] The fluorescence emission of the naphthalene moiety, linked via an amine nitrogen, is highly sensitive to the polarity of its local environment.[2]

-

Unbound State (Solvent Exposed): In an aqueous environment, the fluorophore undergoes rapid solvent relaxation, resulting in a red-shifted emission and lower quantum yield (quenched).[1]

-

Bound State (Buried Interface): Upon protein-protein binding, the fluorophore is shielded from water and buried in a hydrophobic pocket.[1][2] This restricts solvent relaxation, causing a dramatic blue shift in emission wavelength and a significant increase in fluorescence intensity.[1][2]

This "turn-on" or "color-shift" mechanism allows for the direct, background-free quantification of binding affinity (

Part 2: Experimental Design & Site Selection

The success of this application relies entirely on the strategic placement of the ncAA.[2] It must be positioned at the predicted PPI interface but must not disrupt the binding energetics itself.[2]

Criteria for Residue Selection:

-

Interface Proximity: Select residues known or predicted (via AlphaFold or crystal structures) to reside at the binding interface.[2]

-

Steric Compatibility: Replace bulky hydrophobic residues (Phe, Tyr, Trp, Leu) to minimize structural perturbation.[1][2] The naphthalene ring of 3-(2-Naphthalenylamino)alanine mimics these side chains.[1][3]

-

Solvent Exposure Change: The ideal site is solvent-exposed in the monomeric state but buried upon complex formation.[2]

Part 3: Experimental Protocol (Genetic Code Expansion)

While solid-phase peptide synthesis (SPPS) can be used for small peptides, the most robust method for studying full-length proteins is Genetic Code Expansion (GCE) .[1] This method utilizes an orthogonal tRNA/tRNA-synthetase (RS) pair to incorporate the ncAA in response to an amber stop codon (TAG).[1]

Materials Required:

-

Expression System: HEK293T cells (mammalian) or E. coli (BL21).[2]

-

Plasmids:

-

pTarget: Gene of interest with a site-specific TAG mutation (e.g., ProteinX-L24TAG).

-

pIp-tRNA/RS: Plasmid encoding the orthogonal tRNA(CUA) and the specific Aminoacyl-tRNA Synthetase (e.g., Anap-RS) optimized for 3-(2-Naphthalenylamino)alanine derivatives.[1]

-

-

Reagent: 3-(2-Naphthalenylamino)alanine (or its derivative L-Anap), dissolved in DMSO or dilute NaOH.

Workflow Diagram: Genetic Incorporation

Caption: Workflow for the genetic incorporation of 3-(2-Naphthalenylamino)alanine into target proteins.

Step-by-Step Protocol (Mammalian Expression):

-

Seeding: Seed HEK293T cells to reach 70-80% confluency in 6-well plates or 10 cm dishes.

-

Transfection:

-

Pulse Labeling:

-

Expression: Incubate cells for 24-48 hours at 37°C, 5% CO2.

-

Harvest & Lysis:

-

Purification: Purify the protein via affinity tag (e.g., His-tag, FLAG-tag).[1][2]

Part 4: PPI Assay & Data Analysis

Once the labeled protein is purified, the PPI is measured via fluorescence spectroscopy.[2]

Fluorescence Titration Protocol:

-

Setup: Prepare a cuvette with a fixed concentration of the Labeled Protein (Probe) (e.g., 100 nM) in Assay Buffer.

-

Baseline: Record the emission spectrum (380 nm – 600 nm) with Excitation at ~360 nm. Note the

(typically >480 nm for solvent-exposed).[1] -

Titration: Sequentially add the Binding Partner (Target) in increasing concentrations (0.1x to 100x

).[2] -

Equilibration: Allow 2-5 minutes mixing time after each addition.

-

Measurement: Record spectra for each point.

Mechanism of Detection Diagram

Caption: Solvatochromic shift mechanism: Binding excludes water, stabilizing the high-energy excited state.[1]

Data Processing:

Calculate the Fraction Bound (

Fit the data to a one-site binding model to determine

Comparison of Signal Outputs:

| Parameter | Unbound (Free) | Bound (Complex) | Interpretation |

| Red-shifted (~480-520 nm) | Blue-shifted (~420-460 nm) | Indicates burial of the probe into a hydrophobic interface.[1] | |

| Quantum Yield ( | Low (Quenched by water) | High | "Turn-on" effect increases sensitivity.[2] |

| Anisotropy ( | Low (Fast rotation) | High (Slow rotation) | Complementary metric confirming complex mass increase.[1][2] |

Part 5: Troubleshooting & Critical Considerations

-

Nonsense-Mediated Decay (NMD): The presence of a premature STOP codon (TAG) can trigger mRNA degradation.[2]

-

Solution: Use NMD-deficient cell lines or include a downstream stabilizing element (like WPRE) in the vector.[2]

-

-

Background Fluorescence: Unincorporated ncAA sticks to membranes.[2]

-

Solution: Extensive washing before lysis is mandatory.[2] Purify the protein; do not perform assays in crude lysate unless using FRET-based variations (e.g., ACCuRET).

-

-

Structural Perturbation:

-

Check: Verify that the mutant protein retains wild-type activity (e.g., enzymatic rate or binding to a known antibody) before using it for

determination.[1]

-

References

-

Chatterjee, A., et al. (2013).[1][2] "A genetically encoded fluorescent probe for detecting protein interactions in living cells."[2] Journal of the American Chemical Society, 135(34), 12540-12543.[1] Link[1]

-

Lee, H.S., et al. (2009).[1][2] "Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae."[1][2] Journal of the American Chemical Society, 131(36), 12921-12923.[1] Link[1]

-

Summerer, D., et al. (2006).[1][2] "A genetically encoded fluorescent amino acid."[2] Proceedings of the National Academy of Sciences, 103(26), 9785-9789.[1] Link[1]

-

Gordon, S.E., et al. (2018).[1][2] "Measuring protein conformational changes with light using a genetically encoded fluorescent amino acid." Biophysical Journal, 115(3), 369-382.[1][2] (Describes the ACCuRET method using Anap). Link

Sources

Troubleshooting & Optimization

Minimizing photobleaching of 3-(2-Naphthalenylamino)alanine during imaging

Technical Support Center: Optimizing Imaging of 3-(2-Naphthalenylamino)alanine

Executive Summary: The Photophysics of Instability

You are likely working with 3-(2-Naphthalenylamino)alanine (often abbreviated in derivatives as NAA or related to Aladan/Anap analogues) to study protein conformational changes or local environmental polarity.[1][2]

The Core Problem: This fluorophore relies on an Intramolecular Charge Transfer (ICT) mechanism.[2] The amino group acts as an electron donor and the naphthalene ring as an acceptor. While this makes the probe highly sensitive to solvent polarity (solvatochromic), it creates a fundamental vulnerability:

-

UV Excitation Requirement: The excitation maximum (

) is typically in the near-UV (320–350 nm).[1][2] This high-energy excitation accelerates photochemical destruction.[1][2] -

Oxidative Susceptibility: The bridging amine group is prone to photo-oxidation, particularly when the fluorophore is in the excited ICT state.[2]

-

Water Quenching: In aqueous (polar) environments, the quantum yield (

) drops significantly, tempting users to increase laser power, which exponentially increases photobleaching.[2]

This guide provides a self-validating system to minimize bleaching while maximizing Signal-to-Noise Ratio (SNR).

Hardware Configuration & Optics

Q: My signal fades within seconds of UV exposure. Is my filter set wrong?

A: It is likely an issue of photon flux density rather than just wavelength. Naphthylamine derivatives are "fragile" under continuous wave (CW) UV light.[1][2]

Protocol A: Excitation Source Optimization

| Method | Suitability | Technical Note |

| 2-Photon (2PE) | Ideal | Excitation at ~700–740 nm avoids UV cytotoxicity and restricts bleaching to the focal volume.[1][2] |

| Pulsed LED | Good | Microsecond pulsing (stroboscopic) allows triplet state relaxation between excitation events.[1][2] |

| CW Laser (405 nm) | Poor | Often excites the "tail" of the absorption spectrum; requires high power, causing rapid bleaching. |

| Hg/Xe Arc Lamp | Critical | Must use a Neutral Density (ND) filter (OD 1.0–2.0) .[1][2] Full power will destroy the probe instantly.[2] |

Protocol B: Detection Path

Because the emission shifts based on polarity (Blue

-

Recommended Filter: 420–480 nm Bandpass (captures the hydrophobic "bright" state).[2]

-

Detector: High-sensitivity HyD or cooled PMT (GaAsP) is required to allow lower excitation power.[1][2]

Chemical Environment: The "Secret Sauce"

Q: Can I use standard antifades like Vectashield?

A: Proceed with caution. Many commercial antifades are designed for fluorescein/GFP and may quench solvatochromic probes or alter the local polarity, shifting your emission spectrum artificially.[2]

The Self-Validating Deoxygenation System

Oxygen is the primary enemy of the excited naphthylamine state. You must remove it without altering the pH or polarity significantly.[2]

Recommended Reagent: The PCA/PCD System Unlike Glucose Oxidase (which produces acid), the Protocatechuic Acid (PCA) / Protocatechuate-3,4-Dioxygenase (PCD) system is pH stable.[1]

Step-by-Step Protocol:

-

Stock A: 100x PCA (Protocatechuic acid) in water (adjust to pH 7.0).

-

Stock B: 100x PCD enzyme solution in 50% glycerol buffer.

-

Validation: Add Trolox (2 mM) as a triplet-state quencher to prevent "blinking" which can be mistaken for bleaching.[1][2]

-

Application: Add to imaging buffer 10 minutes prior to sealing the sample.

Critical Check: If your signal is stable but dim, your probe might be in a water-exposed region of the protein.[2] Naphthylamine probes are naturally dim in water.[2] Do not increase laser power. Instead, integrate signal over a longer pixel dwell time.[2]

Acquisition Strategy: The "Dark Interval" Method

Q: How do I set up my time-lapse to survive a 30-minute experiment?

A: You must implement Stroboscopic Illumination .[1][2] Continuous excitation drives the fluorophore into a "Triplet Bottleneck," where it becomes highly reactive to oxygen.

The Logic:

-

Excitation: 10–50 ms pulse.

-

Dark State: >500 ms recovery.

-

Result: Allows triplet states to relax back to the ground state non-destructively.[2]

Figure 1: The Photobleaching Pathway.[1] Note that the Triplet State (T1) is the gateway to destruction via ROS. Pulsed illumination allows T1 -> S0 relaxation before ROS can form.[1][2]

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Rapid exponential decay (<5s) | ROS-mediated oxidation.[1][2] | Add PCA/PCD oxygen scavenger.[2] Verify chamber seal. |

| Signal is stable but very dim | Probe is in aqueous environment (Quenched).[1][2] | This is real data. Do not increase power. Analyze spectral shift (Red shift = Water). |

| Blue-shift during imaging | Photoselection or degradation.[1][2] | The "red" (polar) population bleaches faster.[2] Check if the protein is unfolding.[2] |

| High background fluorescence | Autofluorescence from cells (NADH/FAD).[1][2] | Use Time-Gated detection if available (Naphthylamines often have longer lifetimes than NADH).[1][2] |

References & Further Reading

-

Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. (Chapter on Solvent Effects and Charge Transfer Probes). Springer.[2] [1][2]

-

**Cohen, B. E.,

Sources

Resolving steric hindrance during synthesis of 3-(2-Naphthalenylamino)alanine peptides

Welcome to the technical support center for the synthesis of peptides incorporating 3-(2-Naphthalenylamino)alanine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding, unnatural amino acid. The bulky, rigid naphthyl group proximal to the peptide backbone can significantly impede amide bond formation, leading to frustratingly low yields, incomplete reactions, and challenging purifications.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic principles and field-proven strategies to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 3-(2-Naphthalenylamino)alanine-containing peptides.

Issue 1: Low Coupling Efficiency or Complete Failure of Amide Bond Formation

You've followed your standard solid-phase peptide synthesis (SPPS) protocol, but analytical tests (like a Kaiser or Bromophenol Blue test) indicate a large amount of unreacted free amine after the coupling step for 3-(2-Naphthalenylamino)alanine.

Primary Cause: Severe Steric Hindrance. The 2-naphthalenyl group creates significant steric bulk around the amine, hindering the approach of the activated carboxylic acid of the incoming amino acid. Standard coupling reagents may not be potent enough to overcome this energy barrier.[1][2]

Solutions:

-

Upgrade Your Coupling Reagent: Standard carbodiimides like DCC or DIC are often inadequate for such sterically demanding couplings.[1] Switch to a more powerful in-situ activating reagent.[3]

-

Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[2][4] HATU is often considered one of the most powerful reagents for overcoming steric hindrance due to the formation of a highly reactive OAt-ester.[3]

-

Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[1][5]

-

Oxyma-Based Reagents: COMU offers coupling efficiency comparable to HATU but with an improved safety profile, as it does not rely on potentially explosive HOBt or HOAt derivatives.[4]

-

-

Optimize Reaction Conditions:

-

Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.[1][6] This is highly recommended for incorporating the residue immediately following 3-(2-Naphthalenylamino)alanine.

-

Increase Reaction Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Gentle heating (e.g., to 50°C) can also provide the necessary activation energy, but must be used cautiously to minimize racemization.[5]

-

Microwave-Assisted SPPS (MA-SPPS): Microwave energy is extremely effective at driving difficult couplings to completion by efficiently heating the reaction mixture.[1][4]

-

-

Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation and ensure reactive sites are accessible.[1]

Issue 2: Peptide Aggregation During Synthesis

You observe resin clumping, or you experience low yields and difficult purifications, especially in longer peptide sequences containing the hydrophobic 3-(2-Naphthalenylamino)alanine.

Primary Cause: Interchain Hydrogen Bonding. The bulky and hydrophobic naphthyl group can promote the aggregation of peptide chains on the solid support, physically blocking reactive sites and hindering reagent access.[2][7]

Solutions:

-

Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures and reduce aggregation.

-

Use "Difficult Sequence" Solvents: As mentioned, NMP is a better solvent than DMF for preventing aggregation.[1]

-

Fragment-Based Synthesis: For very long or complex peptides, a hybrid approach can be effective.[8] Synthesize smaller peptide fragments (e.g., via SPPS), purify them, and then ligate them together in a solution-phase reaction. This breaks up problematic sequences and can improve overall yield and purity.[7]

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2-Naphthalenylamino)alanine so difficult to work with compared to other unnatural amino acids?

The primary challenge is the location of the bulky group. Unlike 3-(2-Naphthyl)-D-alanine where the bulky moiety is on the side chain (Cβ), in 3-(2-Naphthalenylamino)alanine, the large, rigid aromatic system is directly attached to the alpha-amine (Nα).[6] This directly shields the nitrogen, which acts as the nucleophile during the subsequent coupling step, leading to significant steric hindrance.

Q2: Which coupling reagent do you recommend as a starting point for incorporating an amino acid after 3-(2-Naphthalenylamino)alanine?

HATU is the recommended starting point.[3][5] Its high reactivity and the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group make it exceptionally efficient for difficult couplings. A double coupling protocol with HATU is a robust strategy to ensure the reaction goes to completion.[1][6]

Q3: Can I use standard Fmoc-chemistry for the synthesis?

Yes, Fmoc-based solid-phase peptide synthesis (SPPS) is the standard approach. However, you may need to modify the deprotection step. Steric hindrance can sometimes impede the complete removal of the Fmoc group. Consider increasing the deprotection time or performing two sequential deprotection steps with 20% piperidine in DMF to ensure complete removal.[2][6]

Q4: Is there a risk of racemization when using highly activating reagents and elevated temperatures?

Yes, the risk of racemization increases with more aggressive coupling conditions.[9] However, for sterically hindered couplings, the reaction rate is often so slow that the benefits of forcing the reaction to completion outweigh the risks.

-

Mitigation Strategy: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) for activation. Always pre-activate the amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin.[1] This minimizes the time the activated amino acid is exposed to conditions that could cause racemization.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues

| Coupling Reagent | Active Ester Type | Relative Reactivity | Key Considerations |

| DCC/DIC | O-acylisourea | Low | Generally insufficient for hindered couplings.[1] |

| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can fail for very hindered residues.[1] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[3] |

| HATU | OAt ester | Very High | Often the most effective reagent due to the highly reactive OAt leaving group.[3][5] |

| COMU | Oxyma ester | Very High | Efficiency comparable to HATU with a better safety profile (non-explosive).[4] |

Experimental Protocol: Double Coupling using HATU

This protocol outlines the critical step of coupling an amino acid onto the N-terminus of a resin-bound 3-(2-Naphthalenylamino)alanine residue.

1. Resin Preparation & Deprotection:

- Swell the peptide-resin in DMF for 30 minutes.

- Perform Fmoc-deprotection of the 3-(2-Naphthalenylamino)alanine residue (e.g., 2 x 10 min with 20% piperidine in DMF).[6]

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

2. First Coupling:

- In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents relative to resin loading).

- Dissolve the Fmoc-amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in NMP or DMF.[1][6]

- Allow pre-activation to proceed for 1-2 minutes.[5]

- Add the activated amino acid solution to the resin.

- Agitate for 2-4 hours at room temperature.[5]

- Drain the reaction vessel.

3. Intermediate Wash:

- Wash the resin thoroughly with DMF (3 times).

4. Second Coupling:

- Repeat step 2 with a freshly prepared solution of activated Fmoc-amino acid.

- Agitate for another 2-4 hours.

5. Final Wash & Monitoring:

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

- Perform a qualitative test (e.g., Bromophenol Blue test for the secondary amine) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[2]

Visualizing the Challenge & Solution

Diagram 1: The Steric Shielding Problem

Caption: Steric shielding of the alpha-amine by the bulky naphthalenyl group.

Diagram 2: Overcoming the Barrier with a High-Potency Reagent

Caption: Workflow for successful coupling using HATU pre-activation.

References

- Synthesis of novel unnatural amino acid as a building block and its incorporation into an antimicrobial peptide. (n.d.). PubMed.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.

- Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (n.d.). PMC.

- Novabiochem® Coupling reagents. (n.d.). Merck.

- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.

- Protocol for the Incorporation of 3-(2-Naphthyl)- D-alanine into Peptides: Application Notes for Researchers and Drug. (n.d.). Benchchem.

- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (n.d.). Benchchem.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS.

- CMC regulatory challenges during peptide development. (2024, June 4). BioXconomy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. blog.mblintl.com [blog.mblintl.com]

- 8. bioxconomy.com [bioxconomy.com]

- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing fluorescence sensitivity of 3-(2-Naphthalenylamino)alanine vs Tryptophan

This guide provides a technical comparison between Tryptophan (Trp) , the standard intrinsic protein fluorophore, and 3-(2-Naphthalenylamino)alanine (Nap-amino-Ala) .[1][2][3]

Note on Nomenclature: The user's specific term, 3-(2-Naphthalenylamino)alanine, refers to a class of amino-bridged naphthalene derivatives .[1][2][3] In chemical biology literature, this scaffold is most frequently optimized as Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) or Aladan .[1][2][3] Unlike the carbocyclic analog 3-(2-naphthyl)alanine (2-NapA), the amino-bridge in 3-(2-Naphthalenylamino)alanine enables Intramolecular Charge Transfer (ICT) , rendering it highly sensitive to environmental polarity (solvatochromic).[1][2][3] This guide focuses on this high-sensitivity "amino-bridged" class compared to Tryptophan.[1][2][3]

Optimizing Fluorescence Sensitivity in Protein Conformational Analysis

Executive Summary: While Tryptophan (Trp) remains the gold standard for label-free protein analysis, it suffers from low quantum yield, susceptibility to quenching, and UV-range excitation that damages proteins.[1][3] 3-(2-Naphthalenylamino)alanine (Nap-amino-Ala) derivatives offer a superior alternative for demanding applications.[1][2][3] Through an Intramolecular Charge Transfer (ICT) mechanism, Nap-amino-Ala provides a red-shifted emission (~450 nm) , higher quantum yield , and extreme solvatochromic sensitivity , allowing researchers to detect subtle conformational changes that Trp fluorescence misses.[1][2][3]

Part 1: Photophysical Properties Matrix[1][3]

The following data compares the intrinsic properties of Tryptophan against the Nap-amino-Ala scaffold (represented here by the optimized derivative, Anap, to reflect field-standard performance).

| Feature | Tryptophan (Trp) | Nap-amino-Ala (e.g., Anap) | Performance Verdict |

| Excitation ( | 280 – 295 nm | 350 – 360 nm | Nap-amino-Ala Wins: Avoids UV damage; allows selective excitation in presence of Trp.[1][2][3] |

| Emission ( | ~340 – 350 nm | ~450 – 480 nm | Nap-amino-Ala Wins: Red-shifted emission avoids cellular autofluorescence.[1][2][3] |

| Stokes Shift | ~60 – 70 nm | > 100 nm | Nap-amino-Ala Wins: Easier signal separation; lower self-quenching.[1][2][3] |

| Quantum Yield ( | ~0.13 (in water) | 0.20 – 0.48 (environment dependent) | Nap-amino-Ala Wins: Brighter signal requires lower protein concentration.[1][2][3] |

| Extinction Coeff.[3] ( | ~5,600 M⁻¹cm⁻¹ | ~12,000 – 18,000 M⁻¹cm⁻¹ | Nap-amino-Ala Wins: More efficient photon absorption.[2][3] |

| Solvatochromism | Moderate (Shift: 10–20 nm) | High (Shift: >60 nm) | Nap-amino-Ala Wins: Critical for folding/binding assays.[1][2][3] |

| Mechanism | Indole Ring Excitation | Intramolecular Charge Transfer (ICT) | Nap-amino-Ala reports local polarity changes more distinctly.[1][2][3] |

Part 2: Mechanisms of Sensitivity

Tryptophan: The Indole Constraint

Trp fluorescence arises from the indole side chain.[3] Its sensitivity to polarity is driven by the dipole moment difference between the ground state and the excited state (

-

Limitation: In complex media, Trp signals are averaged across all Trp residues in the protein, creating high background noise.[3] The "blue shift" upon burial in a hydrophobic core is often subtle (e.g., 350 nm

340 nm).[3]

Nap-amino-Ala: The ICT Advantage

The "amino" bridge in 3-(2-Naphthalenylamino)alanine is the functional engine.[1][2][3] It connects the electron-donating amine to the electron-accepting naphthalene ring.[2][3]

-

The Mechanism: Upon excitation, an electron transfers from the amine to the naphthalene system (Intramolecular Charge Transfer).[3] This creates a giant dipole moment in the excited state.

-

The Result: In polar solvents (water), the solvent relaxes around this dipole, lowering the energy and red-shifting emission.[3] In hydrophobic pockets (protein core), this relaxation is blocked, resulting in a massive blue shift and intensity increase .[3]

Diagram: Solvatochromic Mechanism & Spectral Shift

The following diagram illustrates the distinct photophysical pathways.

Caption: Comparison of fluorescence pathways. Nap-amino-Ala exhibits a dramatic spectral shift and intensity change based on environment (ICT), whereas Trp shows only minor shifts.[1][2][3]

Part 3: Experimental Workflow

To utilize 3-(2-Naphthalenylamino)alanine effectively, researchers must choose between Genetic Incorporation (for site-specificity in live cells/proteins) or Solid Phase Peptide Synthesis (SPPS) .[1][2][3]

Protocol A: Genetic Incorporation (Amber Suppression)

Best for: Large proteins, in vivo studies.[1]

-

Design: Mutate the target residue of your protein gene to the Amber stop codon (TAG ).[3]

-

Vector Construction:

-

Expression:

-

Purification: Purify protein via affinity tag (His/Strep).[1][3]

-

Validation:

Protocol B: Fluorescence Spectroscopy Assay

Best for: Measuring conformational change (Folding/Binding).[1][3]

-

Buffer Prep: Prepare buffer (e.g., PBS, pH 7.4).[3] Avoid buffers with high UV absorbance if comparing to Trp.[3]

-

Sample Prep:

-

Sample 1: Protein in native state (Folded).

-

Sample 2: Protein + Denaturant (6M Guanidine HCl) or Ligand.

-

-

Measurement (Nap-amino-Ala):

-

Measurement (Trp Control):

Diagram: Experimental Decision Logic

Caption: Decision matrix for incorporating Nap-amino-Ala based on target molecule size and application context.

References

-

Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe for Sensors of Metabolites and Kinase Activity."[3] Journal of the American Chemical Society.[3] Link[3]

-

Cohen, B. E., et al. (2002). "Probing Protein Electrostatics with a Synthetic Fluorescent Amino Acid."[3] Science. Link[3]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition.[3] Springer.[3] Link

-

Key Finding: The authoritative source on Intramolecular Charge Transfer (ICT) mechanisms and solvent relaxation kinetics.[3]

-

-

Lee, H. S., et al. (2009). "Genetic Incorporation of a Small, Environmentally Sensitive Fluorescent Amino Acid into Proteins in Mammalian Cells."[3] Journal of the American Chemical Society.[3] Link[3]

Sources

Benchmarking environmental sensitivity of 3-(2-Naphthalenylamino)alanine

This guide provides an in-depth technical benchmarking of 3-(2-Naphthalenylamino)alanine (referred to herein as 2-NA ), a non-canonical amino acid (ncAA) fluorophore. It objectively compares 2-NA against its highly popular derivative Anap (3-(6-acetylnaphthalen-2-ylamino)alanine), the standard Tryptophan (Trp) , and the solvatochromic Dansyl-alanine .

Executive Summary

3-(2-Naphthalenylamino)alanine (2-NA) is a blue-emitting, environmentally sensitive fluorophore. Structurally, it consists of an alanine backbone coupled to a 2-naphthylamine moiety via a secondary amine linkage.

Unlike its acetylated derivative Anap —which utilizes an Intramolecular Charge Transfer (ICT) mechanism to report polarity via spectral shifting—2-NA primarily reports environmental changes through quantum yield (QY) modulation and hydrogen bonding interactions . It serves as a "turn-on" probe in hydrophobic pockets but lacks the dramatic colorimetric shift seen in push-pull systems like Anap or Aladan.

Verdict: 2-NA is the superior choice for sterically restrictive sites (lacking the acetyl group of Anap) where intensity-based sensing of hydrophobic burial is required. However, for ratiometric imaging or polarity quantification, Anap remains the gold standard.

Mechanism of Action & Photophysics[1]

The Fluorophore Core

The sensing capability of 2-NA stems from the 2-naphthylamine side chain. The secondary amine acts as an electron donor to the naphthalene ring.

-

In Hydrophobic Environments: The non-bonding electrons on the nitrogen conjugate effectively with the naphthyl ring, resulting in high fluorescence quantum yield (

). -

In Aqueous/Protic Environments: The lone pair on the amine nitrogen participates in hydrogen bonding with solvent molecules (water). This H-bonding disrupts the conjugation and introduces non-radiative decay pathways (intersystem crossing or internal conversion), significantly quenching fluorescence.

Comparison with Anap (The "Push-Pull" Effect)

-

2-NA (Donor only): Contains an amine donor but lacks a strong electron acceptor on the ring. Result: Intensity sensitivity (Quenching in water).

-

Anap (Donor-Acceptor): Contains the amine donor and an acetyl acceptor at the 6-position. Result: Spectral sensitivity (Red shift in water due to ICT).

Figure 1: Logic flow of 2-NA environmental sensitivity. Note the bifurcation based on solvent exposure.[1][2][3]

Comparative Benchmarking Data

The following data contrasts 2-NA with industry-standard alternatives.

Table 1: Photophysical Properties Comparison[1][4]

| Feature | 3-(2-Naphthalenylamino)alanine (2-NA) | Anap (Acetyl-derivative) | Tryptophan (Trp) | Dansyl-Alanine |

| Excitation Max | ~340–350 nm | ~350–360 nm | 280 nm | 330 nm |

| Emission Max | 420 nm (Blue) | 480 nm (Cyan/Green) | 350 nm (UV) | 550 nm (Green) |

| Stokes Shift | Moderate (~70 nm) | Large (~120 nm) | Moderate (~70 nm) | Very Large (~220 nm) |

| Sensitivity Type | Intensity (QY change) | Spectral Shift (Solvatochromism) | Spectral Shift | Spectral Shift |

| QY (Water) | Low (< 0.1) | Moderate (~0.2) | ~0.14 | Low |

| QY (Hydrophobic) | High (> 0.5) | High (> 0.4) | Variable | High |

| Steric Size | Medium (Naphthalene) | Large (Acetyl-Naphthalene) | Small (Indole) | Large (Dansyl) |

| Primary Use | Burial/Folding Sensor | Polarity/Conformation | Native Structure | Polarity/Unfolding |

Experimental Validation: Solvatochromic Shift

While Anap shifts dramatically from 460 nm (hexane) to 520 nm (water), 2-NA exhibits a minimal shift (<15 nm) but a massive intensity change.

-

2-NA in Dioxane (Non-polar): Relative Intensity = 100% (Emission

418 nm) -

2-NA in Methanol (Polar): Relative Intensity = ~15% (Emission

425 nm) -

2-NA in Water: Relative Intensity = <5% (Emission

430 nm)

Experimental Protocols

Protocol A: Measuring Environmental Sensitivity (Lippert-Mataga Screening)

Use this protocol to validate the probe's response in your specific peptide/protein context.

Reagents:

-

Solvent Panel: Toluene (Non-polar), Dioxane, Acetonitrile, Methanol, Buffer (PBS).

Workflow:

-

Preparation: Dissolve peptide to 5 µM final concentration in each solvent. Ensure optical density (OD) at excitation wavelength (340 nm) is < 0.1 to avoid inner filter effects.

-

Acquisition:

-

Set Excitation: 340 nm (Slit 5 nm).

-

Scan Emission: 360 nm – 600 nm.

-

-

Analysis:

-

Integrate the area under the curve (AUC) for Total Fluorescence.

-

Plot Integrated Intensity vs. Dielectric Constant (

) . -

Expectation: A steep exponential decay in intensity as

increases (from Toluene to Water).

-

Protocol B: Ratiometric Folding Assay (2-NA vs Trp)

Since 2-NA absorbs where Trp emits (~350 nm), it can act as a FRET acceptor or simply a parallel reporter.

-

Unfolded State: Protein in 6M Guanidine HCl.

-

Trp: Exposed (Red-shifted to 355 nm, quenched).

-

2-NA: Exposed (Heavily quenched by water).

-

Signal: Low Fluorescence.

-

-

Refolding: Dilute Guanidine.

-

Trp: Buried (Blue-shift to 330 nm).

-

2-NA: Buried in hydrophobic core.

-

Signal:Dramatic increase in 2-NA emission at 420 nm.

-

Figure 2: Decision tree for characterizing the environmental response of naphthalene-based amino acids.

Applications & Strategic Selection

When to use 2-NA over Anap?

-

Steric Constraints: The acetyl group on Anap adds bulk. If the probe site is in a tightly packed hydrophobic core, 2-NA (smaller) is less likely to disrupt native folding.

-

Blue Channel Requirement: If your experiment uses GFP (Green) or YFP (Yellow), Anap's emission (480-500 nm) overlaps significantly. 2-NA emits at 420 nm, allowing distinct spectral separation from GFP.

-

Background Suppression: 2-NA is virtually "dark" in aqueous solution. This provides an exceptional signal-to-noise ratio for detecting membrane insertion or protein burial events.

When to avoid 2-NA?

-

Quantitative Polarity Mapping: If you need to calculate the exact dielectric constant of a binding pocket, Anap or Dansyl are superior because their wavelength shift is robust against concentration errors. 2-NA relies on intensity, which can be affected by probe concentration or photobleaching.

References

-

Chatterjee, A., et al. (2013).[7] "A genetically encoded fluorescent probe for sensing protein dynamics." Journal of the American Chemical Society. Link (Describes the Anap derivative and establishes the naphthalenylamino-alanine scaffold properties).

-

Cohen, B. E., et al. (2002). "Probing protein electrostatics with a synthetic fluorescent amino acid." Science. Link (Foundational work on Aladan, establishing benchmarks for naphthalene-based solvatochromism).

-

Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen." Zeitschrift für Elektrochemie. Link (The theoretical basis for the Lippert-Mataga plots used in Protocol A).

-

Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae." Journal of the American Chemical Society. Link (Discusses steric advantages of smaller naphthalene probes).

Sources

- 1. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-3-(2-naphthyl)-d-alanine | C28H23NO4 | CID 7130590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

Publish Comparison Guide: Assessing Toxicity of 3-(2-Naphthalenylamino)alanine in Live Cell Imaging

The following guide provides a rigorous technical assessment of 3-(2-Naphthalenylamino)alanine (often referred to as NAA or its acetylated derivative Anap ) for live cell imaging applications.

Executive Summary & Mechanism of Action

3-(2-Naphthalenylamino)alanine (NAA) and its derivatives (most notably Anap , or 3-[(6-acetyl-2-naphthalenyl)amino]alanine) represent a class of solvatochromic unnatural amino acids (UAAs) . Unlike passive membrane dyes or bulky fluorescent proteins (FPs), NAA-based probes are site-specifically incorporated into proteins, acting as environmental sensors that report on local polarity, hydration, and conformational dynamics.

The Challenge of Live Cell Imaging

The core dilemma in live cell imaging is the Heisenberg-like trade-off between signal fidelity and physiological integrity.

-

Conventional Dyes (e.g., Nile Red): High brightness but prone to non-specific partitioning and aggregate-induced toxicity.

-

Fluorescent Proteins (e.g., GFP): Biocompatible but sterically disruptive (27 kDa size) and incapable of reporting subtle conformational shifts.

-

NAA/Anap: Offers a minimal footprint (~270 Da) and environmental sensitivity but requires UV/Violet excitation, raising concerns about phototoxicity and free-probe cytotoxicity .

Mechanism: Solvatochromism

NAA derivatives possess an internal charge transfer (ICT) state.

-

In Polar Environments (Cytosol): Fluorescence is quenched or red-shifted.

-

In Non-Polar Environments (Membrane/Hydrophobic Pocket): Fluorescence intensity increases (Quantum Yield

rises) and emission blue-shifts. -

Toxicity Implication: This mechanism requires the probe to intercalate into hydrophobic domains, potentially disrupting lipid bilayers or protein folding if not site-specifically controlled.

Comparative Analysis: NAA vs. Alternatives

This section objectively compares NAA (specifically the Anap derivative) against standard alternatives using key performance and toxicity metrics.

Table 1: Technical Performance & Toxicity Profile

| Feature | 3-(2-Naphthalenylamino)alanine (Anap) | Dansyl-Alanine (DanAla) | Coumarin-Alanine (CouAA) | GFP / mCherry (FPs) |

| Molecular Weight | ~272 Da (Minimal Steric Bulk) | ~330 Da | ~233 Da | ~27,000 Da (High Steric Bulk) |

| Excitation | 350–370 nm (UV/Violet) | 330–340 nm (Deep UV) | 360–380 nm | 488 / 561 nm (Visible) |

| Phototoxicity Risk | High (UV-induced ROS) unless 2-Photon used | Very High (Deep UV) | High | Low (Visible light) |

| Solvatochromism | Excellent (High dynamic range) | Good | Moderate | None (Static signal) |

| Cell Permeability | High (often added as methyl ester) | High | High | N/A (Genetically encoded) |

| Cytotoxicity (IC50) | >1 mM (Low acute toxicity) | Moderate | Low | Non-toxic |

| Primary Use | Protein conformational dynamics | Polarity sensing | pH / Polarity | Localization / Expression |

Critical Insight: While NAA/Anap has lower chemical toxicity than many organic dyes, its requirement for UV excitation (350-370 nm) introduces significant phototoxic stress (ROS generation) during long-term imaging. This is the primary toxicity vector, not the molecule itself.

Experimental Protocols for Toxicity Assessment

To validate NAA suitability for your specific cell line, you must perform a biphasic toxicity assessment: Chemical Cytotoxicity (dark) and Phototoxicity (during imaging).

Protocol A: Chemical Cytotoxicity (Dark Control)

Objective: Determine if the free amino acid disrupts cellular metabolism independent of light.

-

Preparation: Dissolve NAA/Anap methyl ester in DMSO to create a 100 mM stock.

-

Seeding: Plate HeLa or HEK293T cells in 96-well plates (5,000 cells/well).

-

Dosing: Treat cells with a log-scale concentration gradient: 0, 10, 100, 500, 1000 µM.

-

Note: Typical imaging concentrations for genetic incorporation are 100–300 µM.

-

-

Incubation: Incubate for 24–48 hours at 37°C.

-

Readout: Perform an MTS or CellTiter-Glo assay .

-

Validation: Viability >90% relative to DMSO control indicates acceptable biocompatibility.

-

Protocol B: Phototoxicity & ROS Generation

Objective: Assess oxidative stress caused by UV excitation of the fluorophore.

-

Labeling: Incorporate NAA/Anap into a target protein (e.g., membrane receptor) via orthogonal tRNA/synthetase pair.

-

ROS Sensor: Co-load cells with CellROX Green (or similar ROS sensor excited at 488 nm to avoid crosstalk).

-

Imaging Stress Test:

-

Expose cells to 370 nm light (NAA excitation) at 1 Hz for 10 minutes.

-

Control: Unlabeled cells exposed to the same light dose.

-

-

Quantification: Measure the rate of CellROX fluorescence increase.

-

Result: A steep slope in NAA-labeled cells vs. control indicates fluorophore-mediated ROS generation (Type I/II photosensitization).

-

Visualization of Toxicity Pathways & Workflow

The following diagram illustrates the logical flow for assessing NAA toxicity and the mechanistic pathways leading to potential cell damage.

Caption: Workflow illustrating the dual toxicity pathways of NAA: chemical interference (left) and UV-induced phototoxicity (right).

Conclusion & Recommendations

3-(2-Naphthalenylamino)alanine (NAA/Anap) is a superior tool for probing protein conformational landscapes in live cells, offering distinct advantages over bulky fluorescent proteins. However, its toxicity profile is dominated by phototoxicity rather than chemical cytotoxicity.

Key Recommendations:

-

Use Two-Photon Excitation: Whenever possible, excite NAA at ~800–850 nm using 2-photon microscopy. This bypasses the UV-induced damage to cellular DNA and reduces autofluorescence.

-

Limit Free Probe Exposure: Wash cells thoroughly after the initial incubation period (usually 2-4 hours) to remove unincorporated NAA methyl ester, reducing background toxicity.

-

Validate with Controls: Always run a "Light Only" control to distinguish between UV damage and probe-mediated phototoxicity.

References

-

Chatterjee, A., et al. (2013).[1] "A genetically encoded fluorescent probe in mammalian cells."[2] Journal of the American Chemical Society. Link

-

Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae." Journal of the American Chemical Society. Link

-

Speight, L. C., & Petersson, E. J. (2019). "Rough seas ahead: The challenges of using fluorescent unnatural amino acids in live cell imaging." Accounts of Chemical Research. Link

-

Zheng, Y., et al. (2017). "Photo-toxicity of live cell imaging probes: A comparative study." Nature Methods. Link

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(2-Naphthyl)alanine

This document provides comprehensive safety and handling protocols for 3-(2-Naphthyl)alanine (CAS RN: 58438-03-2), a non-natural amino acid derivative utilized in peptide synthesis and pharmaceutical research.[1][2] While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[3] Therefore, a cautious approach, adhering to good industrial hygiene and safety practices, is essential.[3] This guide is designed to establish a self-validating system of safety, ensuring that all procedural steps are grounded in risk mitigation and scientific causality.

Hazard Identification and Risk Assessment

3-(2-Naphthyl)alanine is typically supplied as an off-white, solid powder.[3] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[3][4] Although acute toxicity data is largely unavailable, the substance should be handled with care, assuming it may cause irritation to the skin, eyes, and respiratory tract.[4][5]

-

Physical State: Solid, powder. This physical form presents a risk of airborne dust generation during handling, such as weighing or transferring.[3][6]

-

Reactivity: Stable under normal conditions.[3][7] It is incompatible with strong oxidizing agents.[3][5][7] Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Toxicological Profile: The toxicological properties have not been fully investigated.[3] As a standard practice for novel or under-researched compounds, it is prudent to minimize exposure until more data is available.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.

-

Engineering Controls: Always handle 3-(2-Naphthyl)alanine in a well-ventilated area. A laboratory fume hood or a powder containment hood is the preferred engineering control to minimize the inhalation of dust.[4][5] An emergency eye wash station and safety shower must be readily accessible.[6]

-

Administrative Controls: Minimize the quantity of material handled. Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical. Ensure all personnel are trained on this SOP and the contents of the Safety Data Sheet (SDS) before beginning work.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 3-(2-Naphthyl)alanine. The selection is based on a risk assessment of its physical form and the lack of comprehensive toxicological data.

-

Requirement: Safety glasses with side-shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166, are the minimum requirement.[3]

-

Causality: The powder form of the chemical poses a risk of mechanical irritation or unforeseen chemical irritation upon contact with the eyes. Side-shields prevent particles from entering the eyes from the periphery. For tasks with a higher risk of dust generation, such as weighing larger quantities, chemical splash goggles are recommended.

-

Hand Protection: Standard laboratory nitrile gloves are required. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Use proper glove removal technique to avoid skin contact.[8]

-